molecular formula C36H68O4 B14719859 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione CAS No. 20602-43-1

13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione

Cat. No.: B14719859
CAS No.: 20602-43-1
M. Wt: 564.9 g/mol
InChI Key: GUXJOCNDAOVARL-UHFFFAOYSA-N
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Description

13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione is a cyclic diester, specifically a macrolide, consisting of a 26-membered ring involving two ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione is typically achieved through the enzymatic polymerization of 12-hydroxystearic acid using Lipase CA® in benzene. This process initially produces poly(12-hydroxystearate) with a low molecular weight. When the polymerization is continued for an extended period, the poly(12-hydroxystearate) is depolymerized into the cyclic diester .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione primarily undergoes polymerization and depolymerization reactions. The enzymatic polymerization of 12-hydroxystearic acid leads to the formation of poly(12-hydroxystearate), which can be depolymerized into the cyclic diester .

Common Reagents and Conditions

The key reagent in the synthesis of this compound is 12-hydroxystearic acid, and the reaction is catalyzed by Lipase CA® in benzene. The reaction conditions involve maintaining the reaction mixture at an appropriate temperature and allowing sufficient time for the polymerization and subsequent depolymerization to occur .

Major Products Formed

The major product formed from the enzymatic polymerization and depolymerization of 12-hydroxystearic acid is this compound .

Mechanism of Action

The mechanism of action for 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione involves the enzymatic polymerization and depolymerization of 12-hydroxystearic acid. The bulky n-hexyl side groups stemming from the ring systems play a crucial role in the preferential formation of the cyclic diester .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione lies in its ability to form a cyclic diester through enzymatic depolymerization, a property not observed in all similar compounds. This characteristic is attributed to the structural requirements due to the bulky n-hexyl side groups .

Properties

CAS No.

20602-43-1

Molecular Formula

C36H68O4

Molecular Weight

564.9 g/mol

IUPAC Name

13,26-dihexyl-1,14-dioxacyclohexacosane-2,15-dione

InChI

InChI=1S/C36H68O4/c1-3-5-7-21-27-33-29-23-17-13-9-11-16-20-26-32-36(38)40-34(28-22-8-6-4-2)30-24-18-14-10-12-15-19-25-31-35(37)39-33/h33-34H,3-32H2,1-2H3

InChI Key

GUXJOCNDAOVARL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCCCCCCCCCC(=O)OC(CCCCCCCCCCC(=O)O1)CCCCCC

Origin of Product

United States

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